![molecular formula C16H17Cl2N3O3S B11130748 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide](/img/structure/B11130748.png)
2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorobenzenesulfonyl group, an ethyl-amino linkage, and a pyridin-2-ylmethyl-acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide typically involves multiple steps:
Formation of 2,5-Dichlorobenzenesulfonyl Chloride: This intermediate is prepared by treating 1,4-dichlorobenzene with chlorosulfuric acid at elevated temperatures (around 150°C), followed by quenching in ice water to yield 2,5-dichlorobenzenesulfonyl chloride.
Amidation Reaction: The 2,5-dichlorobenzenesulfonyl chloride is then reacted with ethylamine to form the sulfonamide intermediate.
Coupling with Pyridin-2-ylmethyl-acetamide: The final step involves coupling the sulfonamide intermediate with pyridin-2-ylmethyl-acetamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and stringent purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The dichlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products depend on the specific reaction conditions but can include various substituted derivatives, oxidized or reduced forms, and hydrolyzed fragments.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide could be explored for its pharmacological properties, including potential antibacterial or anticancer activities.
Industry
Industrially, it might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic natural substrates of certain enzymes, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dichlorobenzenesulfonamide: Shares the sulfonamide group but lacks the pyridin-2-ylmethyl-acetamide moiety.
N-(2-Pyridylmethyl)-acetamide: Contains the pyridin-2-ylmethyl-acetamide structure but lacks the dichlorobenzenesulfonyl group.
Uniqueness
The uniqueness of 2-[(2,5-Dichloro-benzenesulfonyl)-ethyl-amino]-N-pyridin-2-ylmethyl-acetamide lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components or simpler analogs.
Eigenschaften
Molekularformel |
C16H17Cl2N3O3S |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17Cl2N3O3S/c1-2-21(11-16(22)20-10-13-5-3-4-8-19-13)25(23,24)15-9-12(17)6-7-14(15)18/h3-9H,2,10-11H2,1H3,(H,20,22) |
InChI-Schlüssel |
WZKYGSQIPRHJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide](/img/structure/B11130669.png)
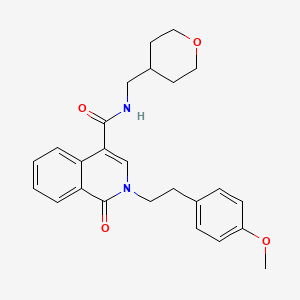
![1-(azepan-1-yl)-2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11130681.png)
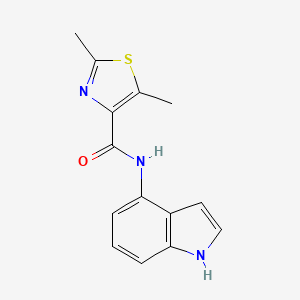
![2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11130711.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130726.png)
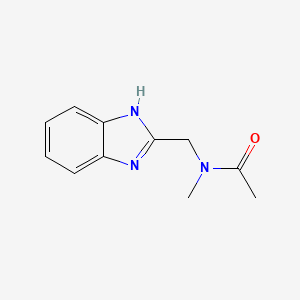
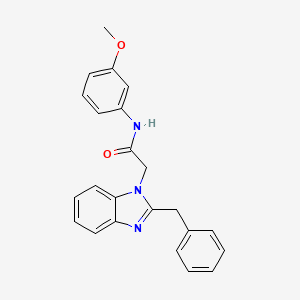
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11130734.png)
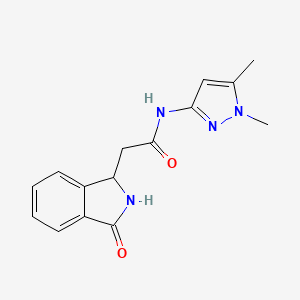
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B11130740.png)
![(2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11130741.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130750.png)

